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Introduction

Gamma-Valerolactone (GVL), a biomass-derived organic compound (CAS No. 108-29-2), is

gaining significant attention as a sustainable "green" solvent, a food additive, and a potential

biofuel.[1][2][3] Its favorable physicochemical properties, including a high boiling point, low

melting point, and low flammability, make it a promising alternative to conventional, often more

hazardous, solvents.[3][4] This guide provides a comprehensive overview of the available

safety and toxicity data for GVL, tailored for researchers, scientists, and drug development

professionals. It consolidates key toxicological endpoints, details relevant experimental

methodologies, and visualizes metabolic and assessment pathways.

Toxicokinetics and Metabolism
Upon ingestion, GVL acts as a prodrug. The lactone ring is hydrolyzed by lactonase enzymes

present in the liver and plasma, converting it into its active metabolite, gamma-hydroxyvaleric

acid (GHV or 4-methyl-GHB). GHV exhibits an affinity for the gamma-hydroxybutyric acid

(GHB) receptor in the brain, producing effects similar to GHB, such as sedation and ataxia,

although it is estimated to be about 4-5 times less potent. This metabolic activation is a critical

consideration in its toxicological profile.
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Metabolic activation pathway of Gamma-Valerolactone (GVL).

Quantitative Toxicity Data
The following tables summarize the key quantitative data from toxicological assessments of

GVL.

Table 1: Acute Toxicity
GVL exhibits low acute toxicity via oral and dermal routes.

Endpoint Species Route Value Reference

LD50 Rat Oral 8,800 mg/kg

LD50 Rat Oral 9,249 mg/kg

LD50 Rabbit Dermal > 5000 mg/kg

Table 2: Irritation and Sensitization
There are conflicting reports regarding the irritation potential of GVL. While many safety data

sheets based on Regulation (EC) No 1272/2008 state that the classification criteria are not

met, other sources classify it as an irritant.

Endpoint Test System Classification Reference

Skin Irritation
Reconstructed Human

Epidermis (RhE)

Category 2 (Causes

skin irritation)

Eye Irritation In Vitro Study
Category 2A (Causes

serious eye irritation)

Skin Sensitization Not Specified
Not classified as a

sensitizer

Table 3: Genetic Toxicity
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GVL has consistently been found to be non-genotoxic across a battery of tests.

Assay Type Test System
Metabolic
Activation

Result Reference

Ames Test

S. typhimurium

(TA98, TA100,

TA1535,

TA1537), E. coli

(WP2uvrA)

With and Without

S9
Negative

BlueScreen

Assay
Human Cell Line

With and Without

S9
Negative

Germ Cell

Mutagenicity
Not Specified Not Applicable

Not classified as

mutagenic

Experimental Protocols
The following sections describe generalized methodologies for key toxicological experiments,

reflecting standard practices such as those outlined in OECD (Organisation for Economic Co-

operation and Development) guidelines.

Acute Oral Toxicity (Reflecting OECD TG 423)
Objective: To determine the median lethal dose (LD50) after a single oral administration.

Test System: Typically, young adult female rats are used.

Methodology:

Animals are fasted prior to dosing.

A starting dose (e.g., 2000 mg/kg) is administered to a group of animals by oral gavage.

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes,

and behavior), and body weight changes for up to 14 days.
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If no mortality is observed, a higher dose (e.g., 5000 mg/kg) may be used in another

group. The GVL oral LD50 of ~8800 mg/kg suggests very low acute toxicity.

At the end of the observation period, surviving animals are euthanized and subjected to a

gross necropsy.

In Vitro Skin Irritation (Reflecting OECD TG 439)
Objective: To assess the potential of a substance to cause skin irritation using a

reconstructed human epidermis (RhE) model.

Test System: A commercially available RhE tissue model (e.g., EpiDerm™, EpiSkin™).

Methodology:

The test substance is applied topically to the surface of the tissue model.

After a defined exposure period (e.g., 60 minutes), the substance is removed by washing.

The tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the

expression of cytotoxic effects.

Cell viability is determined by measuring the conversion of a vital dye (e.g., MTT) into a

colored formazan salt by the mitochondria of viable cells.

A substance is identified as an irritant if the mean tissue viability is reduced below a

certain threshold (e.g., ≤ 50%) compared to negative controls.

Bacterial Reverse Mutation Test (Ames Test - Reflecting
OECD TG 471)

Objective: To evaluate the mutagenic potential of a substance by its ability to induce reverse

mutations in indicator strains of bacteria.

Test System: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-

dependent strain of Escherichia coli.

Methodology:
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The test is conducted with and without a metabolic activation system (S9 mix), which is a

rat liver homogenate, to simulate mammalian metabolism.

The bacterial strains are exposed to the test substance (GVL was tested up to 5000 µ

g/plate ) in the presence and absence of S9 mix.

The mixture is incorporated into an agar plate with a limited amount of histidine (or

tryptophan).

Plates are incubated for 48-72 hours.

Only bacteria that have undergone a reverse mutation can synthesize the required amino

acid and form visible colonies.

A substance is considered mutagenic if it causes a concentration-related increase in the

number of revertant colonies compared to the solvent control. For GVL, no such increases

were observed.

Toxicological Assessment Workflow
The safety evaluation of a chemical like GVL follows a structured, tiered approach. It begins

with broad screening assays and proceeds to more specific and complex studies based on the

initial findings and intended use.
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Tier 1: Initial Screening

Tier 2: Specific Endpoints

Tier 3: Long-term & Reproductive Effects

Acute Toxicity
(Oral, Dermal LD50)

Skin & Eye Irritation

Genotoxicity Screening
(e.g., Ames Test)

Repeated Dose Toxicity
(Sub-acute/Sub-chronic)

Reproductive & Developmental
Toxicity

Skin Sensitization

Carcinogenicity Bioassay

Click to download full resolution via product page

General workflow for chemical safety and toxicity assessment.

Summary of Other Toxicological Endpoints
Repeated Dose Toxicity: Data from a read-across analog, γ-caprolactone, provided a No-

Observed-Adverse-Effect Level (NOAEL) of 333.3 mg/kg/day, indicating a sufficient margin

of safety for current uses.

Reproductive and Developmental Toxicity: GVL is not classified as a reproductive toxicant. A

developmental toxicity study on an analog showed a NOAEL of 1000 mg/kg/day.

Carcinogenicity: GVL is not classified as carcinogenic and did not show carcinogenic effects

in animal experiments. No component of the product is identified as a probable, possible, or

confirmed human carcinogen by IARC, NTP, or OSHA.

Conclusion
Based on the currently available data, gamma-Valerolactone demonstrates a favorable safety

profile, characterized by low acute toxicity, a lack of genotoxic, carcinogenic, or reproductive
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effects. While some studies indicate potential for skin and eye irritation, it is not classified as a

skin sensitizer. Its rapid metabolism to the less potent GHV is a key feature of its toxicokinetics.

The comprehensive body of evidence supports its potential as a safe and sustainable

alternative in various industrial and commercial applications, though appropriate handling and

personal protective equipment are advised, particularly in contexts where skin or eye contact is

possible.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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